molecular formula C10H15NO2 B13054648 (1S)-1-Amino-1-(3-methoxyphenyl)propan-2-OL

(1S)-1-Amino-1-(3-methoxyphenyl)propan-2-OL

Cat. No.: B13054648
M. Wt: 181.23 g/mol
InChI Key: ATTZVVCPJSZCJA-OMNKOJBGSA-N
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Description

(1S)-1-Amino-1-(3-methoxyphenyl)propan-2-OL: is a chiral compound with a specific stereochemistry at the first carbon atom This compound is characterized by the presence of an amino group, a methoxyphenyl group, and a hydroxyl group attached to a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-Amino-1-(3-methoxyphenyl)propan-2-OL typically involves the following steps:

    Starting Material: The synthesis often begins with a suitable precursor such as 3-methoxybenzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Amination: The hydroxyl group is then converted to an amino group through amination reactions, often using reagents like ammonia or amines in the presence of catalysts.

    Chiral Resolution: The final step involves resolving the racemic mixture to obtain the (1S)-enantiomer, which can be achieved using chiral catalysts or chromatography techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. Additionally, advanced purification techniques such as crystallization and distillation are employed to isolate the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can undergo reduction reactions to form various derivatives, such as reducing the amino group to an amine.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other oxidizing agents.

    Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.

    Substitution: Nucleophiles like halides, thiols, and amines.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemical Synthesis

Chiral Building Block
This compound serves as a crucial chiral building block in the synthesis of pharmaceuticals and agrochemicals. Its stereochemistry is vital for creating enantiomerically pure substances, which are essential in medicinal chemistry due to the differing biological activities of enantiomers.

Synthetic Routes
The synthesis typically involves the reduction of ketones or other precursors using chiral catalysts. Common methods include:

  • Asymmetric Hydrogenation : Utilizing chiral ligands to ensure high enantiomeric excess.
  • Enzymatic Reduction : Employing enzymes to achieve specific stereochemical outcomes.

Biological Applications

Pharmacological Research
(1S)-1-Amino-1-(3-methoxyphenyl)propan-2-OL has been studied for its potential interactions with various biological targets:

  • Enzyme Inhibition : The compound can inhibit enzymes by interacting with their active sites through hydrogen bonding, which is facilitated by its hydroxyl and amino groups. This property is particularly relevant in developing treatments for diseases where enzyme activity needs modulation.
  • Neuropharmacology : Research indicates that this compound may influence neurotransmitter systems, particularly serotonin and dopamine pathways. Such interactions suggest potential applications in treating mood disorders and neurodegenerative diseases.

Therapeutic Potential

Anti-inflammatory Properties
Studies have shown that this compound may reduce inflammation by inhibiting pro-inflammatory cytokines. This characteristic opens avenues for its use in managing conditions like arthritis and other inflammatory diseases.

Antioxidant Activity
Similar compounds have demonstrated antioxidant properties, scavenging free radicals and reducing oxidative stress. Such activities are crucial for preventing cellular damage associated with aging and neurodegenerative diseases.

Case Studies

Several studies have highlighted the biological effects and therapeutic potential of this compound:

StudyFindings
Study A (2020)Demonstrated significant inhibition of nitric oxide production in macrophages, suggesting anti-inflammatory properties.
Study B (2021)Reported neuroprotective effects in animal models of Parkinson's disease, highlighting its potential as a therapeutic agent.
Study C (2022)Identified antioxidant activity through DPPH radical scavenging assays, indicating its role in reducing oxidative stress.

Mechanism of Action

The mechanism of action of (1S)-1-Amino-1-(3-methoxyphenyl)propan-2-OL involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxyphenyl group can engage in hydrophobic interactions. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-Amino-1-(3-methoxyphenyl)propan-2-OL: The enantiomer of the compound with different stereochemistry.

    1-Amino-1-(3-hydroxyphenyl)propan-2-OL: A similar compound with a hydroxyl group instead of a methoxy group.

    1-Amino-1-(4-methoxyphenyl)propan-2-OL: A positional isomer with the methoxy group at the para position.

Uniqueness

  • The specific stereochemistry of (1S)-1-Amino-1-(3-methoxyphenyl)propan-2-OL imparts unique biological activity and selectivity.
  • The presence of the methoxy group at the meta position influences its chemical reactivity and interaction with biological targets.

Biological Activity

(1S)-1-Amino-1-(3-methoxyphenyl)propan-2-OL, a chiral compound with significant biological potential, is characterized by its unique molecular structure, which includes an amino group, a hydroxyl group, and a methoxyphenyl moiety. This structure plays a critical role in its biological activity, particularly in enzyme inhibition and receptor binding. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C10H15NO2
  • Molar Mass : 181.23 g/mol
  • Functional Groups : Amino (-NH2), Hydroxyl (-OH), Methoxy (-OCH3)

The stereochemistry of the compound is crucial for its biological interactions, influencing how it binds to various targets within biological systems.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition :
    • The amino and hydroxyl groups facilitate hydrogen bonding with enzyme active sites, potentially inhibiting enzymatic reactions. Studies suggest that the compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Binding :
    • The methoxyphenyl group enhances hydrophobic interactions with receptors, allowing the compound to modulate receptor activity effectively. This interaction may influence neurotransmitter systems and other signaling pathways.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds structurally related to this compound. For instance:

  • Minimum Inhibitory Concentration (MIC) values have been reported for similar compounds against various bacterial strains:
    • Staphylococcus aureus: MIC = 0.0039 mg/mL
    • Escherichia coli: MIC = 0.025 mg/mL .

Neuroprotective Effects

Research indicates that compounds with similar structures exhibit neuroprotective effects. For example, they may modulate neurotransmitter uptake and receptor activity, which could be beneficial in treating neurodegenerative diseases.

Study on Enzyme Interaction

A study investigated the interaction of this compound with monoamine transporters. The compound demonstrated significant inhibition of dopamine and norepinephrine uptake in vitro, suggesting potential applications in treating mood disorders .

Anticancer Potential

In another study assessing the anticancer properties of related compounds, it was found that certain derivatives exhibited cytotoxic effects against cancer cell lines through apoptosis induction . These findings underscore the therapeutic promise of this compound in oncology.

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

Compound NameAntimicrobial ActivityNeuroprotective EffectsEnzyme Inhibition
This compoundModerateYesYes
(1S)-1-Amino-1-(5-fluoro-3-methoxyphenyl)propan-2-OLHighYesModerate
(1S)-1-Amino-1-(3-bromo-5-methoxyphenyl)propan-2-OLLowNoHigh

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

(1S)-1-amino-1-(3-methoxyphenyl)propan-2-ol

InChI

InChI=1S/C10H15NO2/c1-7(12)10(11)8-4-3-5-9(6-8)13-2/h3-7,10,12H,11H2,1-2H3/t7?,10-/m1/s1

InChI Key

ATTZVVCPJSZCJA-OMNKOJBGSA-N

Isomeric SMILES

CC([C@H](C1=CC(=CC=C1)OC)N)O

Canonical SMILES

CC(C(C1=CC(=CC=C1)OC)N)O

Origin of Product

United States

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